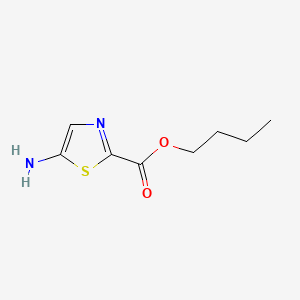
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) is a chemical compound with the molecular formula C8H12N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) typically involves the reaction of 2-aminothiazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
作用機序
The mechanism of action of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Thiazolecarboxylic acid,5-amino-: Similar in structure but without the butyl ester group, leading to different chemical and biological properties.
The uniqueness of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives .
生物活性
2-Thiazolecarboxylic acid, 5-amino-, butyl ester (6CI) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Thiazolecarboxylic acid, 5-amino-, butyl ester
- CAS Number : 101252-51-1
- Molecular Formula : C8H12N2O2S
- Molecular Weight : 188.26 g/mol
Synthesis
The synthesis of 2-Thiazolecarboxylic acid, 5-amino-, butyl ester can be achieved through various methods, typically involving the reaction of thiazole derivatives with butanol in the presence of a suitable catalyst. The process often includes:
- Condensation Reaction : Between thiazolecarboxylic acid and butanol.
- Purification : Using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that 2-Thiazolecarboxylic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that 2-Thiazolecarboxylic acid, 5-amino-, butyl ester can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed effects include:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of 2-Thiazolecarboxylic acid, 5-amino-, butyl ester is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission and cell signaling.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at concentrations >50 µg/mL. |
| Cancer Cell Line Study | Induced apoptosis in MCF-7 and HCT116 cells with IC50 values of 15 µM and 20 µM, respectively. |
| Neuroprotection Research | Reduced oxidative stress markers by up to 40% in neuronal cell cultures treated with the compound. |
特性
IUPAC Name |
butyl 5-amino-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-12-8(11)7-10-5-6(9)13-7/h5H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHEIVUVFMIPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














